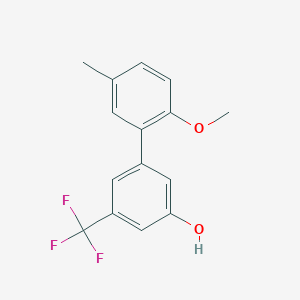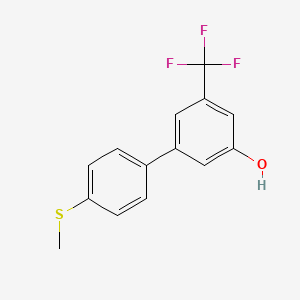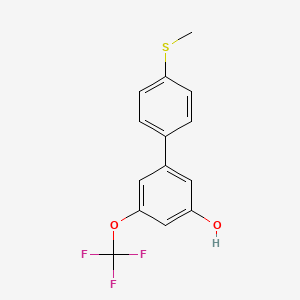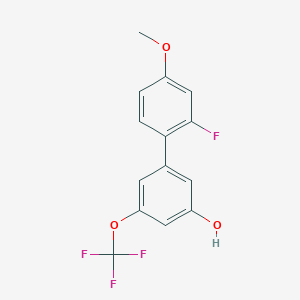
5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-F3M-3TFMP) is an aromatic compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 306.35 g/mol, and a melting point of 106-107°C. 5-F3M-3TFMP is a widely used reagent in organic synthesis, due to its excellent solubility, stability, and low toxicity. It is also used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-allergic agents, and anticonvulsants.
Mecanismo De Acción
The mechanism of action of 5-F3M-3TFMP is not fully understood. However, it is believed to act as an electrophilic reagent, and to form a strong covalent bond with electron-rich sites on molecules. This covalent bond is thought to be responsible for its reactivity, and its ability to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F3M-3TFMP are not well understood. However, it is known to be a weak acid, and is not known to be toxic. It is also believed to be non-mutagenic, and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-F3M-3TFMP in laboratory experiments include its excellent solubility, stability, and low toxicity. It is also non-mutagenic and non-carcinogenic, making it safe for use in laboratory experiments. The main limitation of 5-F3M-3TFMP is its relatively low reactivity, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are several potential future directions for research involving 5-F3M-3TFMP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, polymers, and fluorescent dyes. In addition, further research into its reactivity could lead to new and improved synthetic methods using 5-F3M-3TFMP. Finally, further research into its safety and toxicity could lead to its use in more laboratory experiments.
Métodos De Síntesis
5-F3M-3TFMP can be prepared by several different methods. The most common method is the reaction of 2-fluoro-3-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of anhydrous potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 2-3 hours, and yields a white crystalline solid with a yield of 70-80%. Another method involves the reaction of 2-fluoro-3-methoxyphenol with trifluoromethanesulfonic acid in the presence of anhydrous potassium carbonate. This reaction yields a white crystalline solid with a yield of 75-85%.
Aplicaciones Científicas De Investigación
5-F3M-3TFMP is a widely used reagent in organic synthesis, and has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-allergic agents, and anticonvulsants. It has also been used in the synthesis of a variety of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 5-F3M-3TFMP has been used in the synthesis of fluorescent dyes, and in the synthesis of organic semiconductors.
Propiedades
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-12-4-2-3-11(13(12)15)8-5-9(19)7-10(6-8)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWMYJGLFROTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686615 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261978-59-9 |
Source


|
| Record name | 2'-Fluoro-3'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














